![molecular formula C5H5N5O B101808 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 19542-10-0](/img/structure/B101808.png)
6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
The compound “6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one” is a derivative of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class . These compounds have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
The synthesis of these compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The structure-based optimization of the starting hit compound led to the discovery of this compound .Molecular Structure Analysis
The molecular structure of these compounds has been studied using X-ray diffraction . This technique is used to illustrate the relationship between weak interactions and the sensitivity of energetic materials .Chemical Reactions Analysis
These compounds exhibit excellent insensitivity toward external stimuli and a very good calculated detonation performance . They have potential applications as primary explosives .Physical And Chemical Properties Analysis
These compounds have remarkable physical properties. For instance, one of the compounds has a measured density of 1.91 g/cm³ at 20°C, excellent thermal stability (Td = 305°C), and very good calculated detonation performance .Scientific Research Applications
Energetic Materials Development
The fused-triazole backbone of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one makes it a promising candidate for the development of very thermostable energetic materials . These materials are crucial for applications requiring high thermal stability, such as in aerospace engineering, where they can be used as propellants or explosives that need to withstand extreme conditions without decomposing.
Pharmaceutical Research
Compounds based on the triazolo-triazine scaffold, like our compound of interest, are explored for their potential as pharmaceuticals . The ability to bind with various receptors in the body makes them valuable for drug discovery, particularly in the development of novel medications that target specific diseases or conditions.
Heat-Resistant Explosives
The structural integrity of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one under high temperatures suggests its use in creating heat-resistant explosives . These explosives are essential for industrial applications where controlled detonations are required at high temperatures, such as in mining operations or demolition activities.
Sensitivity Analysis of Energetic Materials
The compound’s stability and insensitivity to impact and friction make it an excellent subject for studying the sensitivity of energetic materials . Understanding the sensitivity is vital for the safe handling and transportation of these materials, especially in military and industrial settings.
Advanced Material Synthesis
Due to its robustness and thermal properties, 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can be used in the synthesis of advanced materials . These materials could have applications in creating components that require high durability and resistance to thermal degradation, such as in high-performance engineering plastics or composites.
Analytical Chemistry
In analytical chemistry, the compound can serve as a reference material or a reagent in various chemical analyses . Its well-defined structure and properties allow for accurate calibration and validation of analytical methods, which is crucial for research and quality control in chemical manufacturing.
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c1-3-4(11)7-5-8-6-2-10(5)9-3/h2H,1H3,(H,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSFSHLNBRKNOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343754 |
Source
|
Record name | 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one | |
CAS RN |
19542-10-0 |
Source
|
Record name | 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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